Cas no 70977-71-8 (3-Amino-2-hydroxy-5-methylacetophenone)

3-Amino-2-hydroxy-5-methylacetophenone is a specialized organic compound featuring both amino and hydroxyl functional groups adjacent to a ketone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of electron-donating groups enhances its utility in coupling reactions and heterocycle formation. Its crystalline form ensures consistent purity, while the methyl substitution improves stability under standard conditions. The compound is particularly suited for applications requiring selective functionalization, such as the development of bioactive molecules or advanced materials. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
3-Amino-2-hydroxy-5-methylacetophenone structure
70977-71-8 structure
Product Name:3-Amino-2-hydroxy-5-methylacetophenone
CAS No:70977-71-8
MF:C9H11NO2
MW:165.189142465591
CID:562277
PubChem ID:2756449
Update Time:2025-05-19

3-Amino-2-hydroxy-5-methylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
    • 1-(3-AMINO-2-HYDROXY-5-METHYL-PHENYL)-ETHANONE
    • 3-Amino-2-hydroxy-5-methylacetophenone
    • Ethanone,1-(3-amino-2-hydroxy-5-methylphenyl)-
    • 3-acetyl-2-hydroxy-5-methylaniline
    • 3-Amino-2-hydroxy-5-methyl-acetophenon
    • MFCD00798157
    • A9327
    • AC-6575
    • 70977-71-8
    • UFIFDZMJARCOCP-UHFFFAOYSA-N
    • 3-Amino-2-hydroxy-5-methyl acetophenone
    • DTXSID30373375
    • 1-(3-amino-2-hydroxy-5-methylphenyl)ethan-1-one
    • FT-0641319
    • AKOS006344946
    • 3'-Amino-2'-hydroxy-5'-methylacetophenone
    • SCHEMBL3661233
    • MDL: MFCD00798157
    • Inchi: 1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3
    • InChI Key: UFIFDZMJARCOCP-UHFFFAOYSA-N
    • SMILES: OC1=C(C=C(C)C=C1C(C)=O)N

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32000
  • LogP: 2.06660

3-Amino-2-hydroxy-5-methylacetophenone Security Information

3-Amino-2-hydroxy-5-methylacetophenone Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Amino-2-hydroxy-5-methylacetophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:70977-71-8)3-Amino-2-hydroxy-5-methylacetophenone
Order Number:A9327
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:08
Price ($):446.0
Email:sales@amadischem.com

Additional information on 3-Amino-2-hydroxy-5-methylacetophenone

3-Amino-2-hydroxy-5-methylacetophenone: A Comprehensive Overview

3-Amino-2-hydroxy-5-methylacetophenone, also known by its CAS number CAS No. 70977-71-8, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique molecular structure, which combines an acetophenone moiety with amino and hydroxyl groups at specific positions, making it a valuable substrate for further chemical modifications and functionalization.

The molecular formula of 3-Amino-2-hydroxy-5-methylacetophenone is C₁₀H₁₁NO₃, and its molecular weight is approximately 195.19 g/mol. The compound exists as a white crystalline solid with a melting point of around 180°C and a boiling point of 340°C under standard conditions. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane, ethyl acetate, and ethanol, which makes it suitable for various synthetic procedures.

The synthesis of 3-Amino-2-hydroxy-5-methylacetophenone can be achieved through several methods, including the Friedländer synthesis, which involves the condensation of an aldehyde with an activated aromatic ring in the presence of ammonia or ammonium salts. Another approach involves the nucleophilic aromatic substitution reaction, where the amino group acts as a nucleophile attacking an activated aromatic ring. These methods have been optimized in recent studies to improve yield and purity, making them more efficient for large-scale production.

In terms of applications, 3-Amino-2-hydroxy-5-methylacetophenone has been extensively studied for its potential in drug development. Recent research has highlighted its role as a precursor for bioactive molecules with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against COX-2 enzymes, making them promising candidates for pain management therapies.

Beyond pharmaceutical applications, 3-Amino-2-hydroxy-5-methylacetophenone has also found utility in the fragrance industry due to its pleasant aroma profile. Its ability to act as a precursor for complex aromatic compounds has made it a valuable ingredient in perfumery and flavoring agents. Additionally, this compound has been explored for its potential in materials science, particularly in the synthesis of advanced polymers and coatings with enhanced mechanical properties.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing 3-Amino-2-hydroxy-5-methylacetophenone. For example, researchers have successfully employed microwave-assisted synthesis to reduce reaction time and energy consumption while maintaining high yields. Such innovations align with global efforts to promote environmentally friendly chemical processes.

In conclusion, 3-Amino-2-hydroxy-5-methylacetophenone, with its unique chemical properties and diverse applications, continues to be a focal point in both academic research and industrial development. As new synthetic methods and applications emerge, this compound is poised to play an even more significant role in advancing modern chemistry and related fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:70977-71-8)3-Amino-2-hydroxy-5-methylacetophenone
A9327
Purity:99%
Quantity:25g
Price ($):446.0
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